4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine
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Overview
Description
4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is significant in various fields, including pharmaceuticals, due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine typically involves the reaction of 4-phenylpiperidine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an amine or an alcohol .
Scientific Research Applications
4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-4-piperidinol: Another piperidine derivative with similar structural features.
2-(1-Methyl-4-piperidinyl)acetaldehyde: A compound with a similar piperidine ring structure.
Uniqueness
4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1099072-58-8 |
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Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-[(4-phenylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H22N2/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14,19H2 |
InChI Key |
HIEFQNQOYHEIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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